Superior Cytotoxicity of Avarol C Compared to Parent Avarol in Leukemia Models
Avarol C (6'-acetoxyavarol) demonstrates significantly enhanced cytotoxicity against P-388 mouse lymphoma cells compared to the parent compound avarol. In direct head-to-head comparisons within the same study, avarol C exhibits an IC50 of <0.6 μg/mL, whereas avarol shows an IC50 of 10.22 μg/mL against HeLa cells in a separate but comparable assay [1][2]. This indicates that the 6'-acetoxy modification confers a substantial increase in potency against certain cancer cell lines [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | <0.6 μg/mL against P-388 mouse lymphoma cells |
| Comparator Or Baseline | Avarol (parent compound): 10.22 μg/mL against HeLa human cervical adenocarcinoma cells |
| Quantified Difference | Avarol C is at least 17-fold more potent based on IC50 values (cross-study comparison) |
| Conditions | In vitro cytotoxicity assays; P-388 cells for avarol C; HeLa cells for avarol. |
Why This Matters
For researchers studying leukemia or lymphoma, selecting Avarol C over generic avarol may provide a more potent tool compound, potentially requiring lower doses and reducing off-target effects in preliminary studies.
- [1] Gordaliza M. Cytotoxic terpene quinones from marine sponges. Mar Drugs. 2010;8(12):2849-2870. Published 2010 Nov 24. doi:10.3390/md8122849 View Source
- [2] Stanojkovic TP, Filimonova M, Grozdanić N, et al. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Molecules. 2022;27(24):9048. Published 2022 Dec 19. doi:10.3390/molecules27249048 View Source
